molecular formula C48H84O47P2 B1262853 Phosphomannan mannosephosphate

Phosphomannan mannosephosphate

Cat. No. B1262853
M. Wt: 1475.1 g/mol
InChI Key: OWDWWEADEGAIKR-KVTTWSSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphomannan mannosephosphate is a polymer.

Scientific Research Applications

Phosphate Linkages in Phosphomannan

A study on the phosphomannan of Saccharomyces cerevisiae revealed its structure and potential implications for processes like flocculation. This research showed that phosphate groups in phosphomannan link C-1 of a terminal mannose unit with C-6 of another mannose unit, which is attached to the polysaccharide backbone of the molecule (Cawley, Harrington, & Letters, 1972).

Phosphomannans in Yeast

Investigation into phosphomannans from Hansenula capsulata and H. holstii revealed that these are polymannosidic phosphodiesters, with mannose 6-phosphate as the sole phosphorylated component. This research contributes to understanding the biochemical properties of phosphomannans in yeast (Slodki, 1962).

Application in Receptor Research

The use of phosphomannan derivatives for the inhibition of mannose 6-phosphate receptors and for purifying these receptors is highlighted in a study. This has implications for understanding lysosomal enzyme targeting mechanisms (Baba et al., 1988).

Structural Analysis in Fungi

A structural analysis of phosphomannan isolated from Candida albicans offers insights into the molecular architecture of fungal cell walls, which can be crucial for developing antifungal strategies (Kobayashi et al., 1989).

Phylogenetic Information from Phosphomannans

A comparative study of phosphomannans produced by primitive yeast species provided valuable phylogenetic information, indicating a correlation between the evolutionary status of the organism and the degree of phosphorylation of its phosphomannan (Slodki, Wickerham, & Cadmus, 1961).

Synthesis of Glycoconjugate Vaccines

Research into synthesizing glycoconjugate vaccines for Candida albicans demonstrates the potential therapeutic applications of phosphomannan derivatives. Such vaccines could provide immunological protection in fungal diseases (Wu & Bundle, 2005).

properties

Molecular Formula

C48H84O47P2

Molecular Weight

1475.1 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[hydroxy-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C48H84O47P2/c49-1-9-17(54)26(63)33(70)42(83-9)92-40-31(68)23(60)14(89-48(40)95-97(77,78)80-7-15-21(58)25(62)32(69)41(74)82-15)6-79-46-38(29(66)19(56)11(3-51)86-46)93-47-39(30(67)20(57)12(4-52)87-47)91-44-36(73)37(24(61)13(5-53)84-44)90-43-34(71)28(65)22(59)16(88-43)8-81-96(75,76)94-45-35(72)27(64)18(55)10(2-50)85-45/h9-74H,1-8H2,(H,75,76)(H,77,78)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47-,48-/m1/s1

InChI Key

OWDWWEADEGAIKR-KVTTWSSHSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)O)O)O)O)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)COP(=O)(O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)COP(=O)(O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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